2-(1H-pyrrol-2-yl)butanoic Acid 2-(1H-pyrrol-2-yl)butanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526648
InChI: InChI=1S/C8H11NO2/c1-2-6(8(10)11)7-4-3-5-9-7/h3-6,9H,2H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

2-(1H-pyrrol-2-yl)butanoic Acid

CAS No.:

Cat. No.: VC17526648

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-pyrrol-2-yl)butanoic Acid -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 2-(1H-pyrrol-2-yl)butanoic acid
Standard InChI InChI=1S/C8H11NO2/c1-2-6(8(10)11)7-4-3-5-9-7/h3-6,9H,2H2,1H3,(H,10,11)
Standard InChI Key QQPQEHDEXUPVCQ-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CN1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(1H-Pyrrol-2-yl)butanoic acid consists of a five-membered pyrrole ring fused to a four-carbon carboxylic acid chain. The pyrrole ring, an aromatic heterocycle with one nitrogen atom, is substituted at the β-position (C2) by the butanoic acid moiety. The compound’s molecular formula is C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2, with a molecular weight of 153.18 g/mol .

Key Structural Features:

  • Aromaticity: The pyrrole ring exhibits aromatic stabilization due to delocalized π-electrons.

  • Acidic Proton: The carboxylic acid group (-COOH\text{-COOH}) confers acidity (pKa4.5\text{p}K_a \approx 4.5).

  • Hydrogen Bonding: The nitrogen in the pyrrole ring and the carboxylic acid group participate in intermolecular hydrogen bonding.

Synthetic Methodologies

Traditional Synthesis via Paal-Knorr Precursors

The Paal-Knorr pyrrole synthesis, which involves cyclization of 1,4-diketones or γ-ketoaldehydes with ammonia, has been adapted to produce 2-arylpyrroles. Jones and Gibson (2006) demonstrated that 4-oxo-butanoic acids serve as viable precursors . For example, 4-aryl-4-oxobutanoic acids undergo cyclization to form γ-lactones, which are reduced using diisobutylaluminum hydride (DIBAL-H) to yield γ-ketoaldehydes. Subsequent reaction with ammonium acetate generates 2-arylpyrroles in >90% yield .

Example Reaction Pathway:

  • Cyclization: 4-Oxo-butanoic acid → γ-lactone (using Ac2O\text{Ac}_2\text{O}).

  • Reduction: γ-Lactone → γ-ketoaldehyde (using DIBAL-H at −78°C).

  • Ammonolysis: γ-Ketoaldehyde + NH4OAc\text{NH}_4\text{OAc} → 2-arylpyrrole .

Alternative Routes: Acylation and Reduction

Mahmoodi et al. (2007) explored selective acylation of pyrrole at the C2 and C3 positions . While attempts to reduce 4-oxo-4-(1H-pyrrol-2-yl)-butyric acid via Clemmensen reduction failed, alternative pathways using Grignard reagents and succinic anhydride succeeded. For instance, reacting pyrrole with methyl iodide in the presence of magnesium, followed by succinic anhydride, yielded 4-oxo-4-(1H-pyrrol-2-yl)-butyric acid. Subsequent reduction with zinc amalgam and hydrochloric acid produced 4-(1H-pyrrol-2-yl)butyric acid .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight153.18 g/mol
Melting PointNot reported (decomposes)
SolubilityPartially soluble in polar solvents (e.g., ethanol, DMSO)
StabilitySensitive to oxidation; store under inert gas

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

  • NMR:

    • 1H^1\text{H}: δ 6.6–6.8 ppm (pyrrole protons), δ 2.4–2.6 ppm (CH₂ groups), δ 12.1 ppm (COOH) .

    • 13C^{13}\text{C}: δ 175 ppm (COOH), δ 120–130 ppm (pyrrole carbons) .

Applications in Organic Synthesis

Bis(pyrrolyl)methane Synthesis

2-(1H-Pyrrol-2-yl)butanoic acid serves as a precursor to bis(pyrrolyl)methanes, which are ligands in coordination chemistry. Jones and Gibson (2006) synthesized asymmetric bis(pyrrolyl)methanes by condensing 2-arylpyrroles with fluorenyl or phenyl aldehydes . These compounds exhibit potential in catalysis and materials science due to their rigid, chelating structures.

Hazard CategoryGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Recent Advances and Challenges

Lactonization Attempts

Mahmoodi et al. (2007) attempted lactonization of 4-(1H-pyrrol-3-yl)-butyric acid using Na2S2O8/CuCl2\text{Na}_2\text{S}_2\text{O}_8/\text{CuCl}_2 in water but observed incomplete conversion . This highlights the need for optimized conditions for cyclization reactions involving pyrrole-carboxylic acids.

Catalytic Applications

Recent studies suggest that bis(pyrrolyl)methanes derived from 2-(1H-pyrrol-2-yl)butanoic acid could act as ligands for transition-metal catalysts in C–H activation reactions . Further research is needed to explore their efficacy in asymmetric catalysis.

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